molecular formula C18H17N5O2S B2411789 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034345-70-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2411789
M. Wt: 367.43
InChI Key: QGAVKDACNSMZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial/Anticancer Activities

  • A study detailed the synthesis of various heterocyclic compounds using chalcones as initial compounds, which are known for several important pharmacological activities. Some synthesized compounds showed significant cytotoxicity against the MCF-7 breast cancer cell line, demonstrating potential anticancer applications (Zaki, Al-Gendey, & Abdelhamid, 2018).

Design and Synthesis for Antibacterial Agents

  • Novel analogs of pyrazole-1-carboxamide derivatives were synthesized and showed promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations, suggesting their potential in antibacterial applications (Palkar et al., 2017).

Heterocyclic Compound Synthesis for Biological Applications

  • Research on the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on a similar heterocyclic framework indicated potential in developing diverse biologically active compounds. These compounds could have various applications, including in medicinal chemistry (El-Essawy & Rady, 2011).

Antibacterial and Antifungal Activities

  • A study on triazolo-thiadiazole derivatives demonstrated antibacterial activities against gram-positive and gram-negative bacteria, as well as antifungal activities against various fungi. This highlights the potential use of these derivatives in antimicrobial applications (Patel, Patel, & Shah, 2015).

Prooxidant and Antioxidant Processes in Cancer Studies

  • Thiazole derivatives were evaluated for their effects on pro- and antioxidant processes in the liver homogenate of healthy and tumor-bearing mice. These findings are crucial for understanding the potential antineoplastic properties of these compounds and their effects on normal tissues (Shalai et al., 2021).

Decarboxylative Fluorination in Heteroaromatic Synthesis

  • A study reported on the decarboxylative fluorination of electron-rich heteroaromatics, including pyrazole and furan derivatives. This method is significant for synthesizing fluorinated compounds, which are important in pharmaceuticals and agrochemicals (Yuan, Yao, & Tang, 2017).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-11-8-12(2)23(20-11)16(17-4-3-7-25-17)10-19-18(24)13-5-6-14-15(9-13)22-26-21-14/h3-9,16H,10H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAVKDACNSMZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.